molecular formula C4H9ClS B2464436 2-[(chloromethyl)sulfanyl]propane CAS No. 18267-19-1

2-[(chloromethyl)sulfanyl]propane

Cat. No.: B2464436
CAS No.: 18267-19-1
M. Wt: 124.63
InChI Key: GTGKNQUHLOGQGH-UHFFFAOYSA-N
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Description

2-[(chloromethyl)sulfanyl]propane is an organic compound with the molecular formula C4H9ClS. It is a derivative of propane, where a chloromethyl group and a sulfanyl group are attached to the second carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(chloromethyl)sulfanyl]propane typically involves the reaction of 2-propanethiol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the chloromethyl group, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(chloromethyl)sulfanyl]propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(chloromethyl)sulfanyl]propane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(chloromethyl)sulfanyl]propane depends on the specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved vary based on the specific reaction or application .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(bromomethyl)sulfanyl]propane
  • 2-[(iodomethyl)sulfanyl]propane
  • 2-[(methylsulfanyl)methyl]propane

Uniqueness

2-[(chloromethyl)sulfanyl]propane is unique due to the presence of both a chloromethyl and a sulfanyl group, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-(chloromethylsulfanyl)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9ClS/c1-4(2)6-3-5/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGKNQUHLOGQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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